10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
Description
This compound features a complex tricyclic scaffold with fused heterocyclic rings, including a 5-thia (sulfur-containing) moiety, and is substituted with a 3,4-dimethylbenzenesulfonyl group at position 10 and a piperidin-1-yl group at position 5. Such scaffolds are common in drug discovery due to their ability to engage diverse biological targets, such as kinases or epigenetic regulators .
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-7-piperidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-13-6-7-15(12-14(13)2)29(26,27)20-19-21-18(24-9-4-3-5-10-24)17-16(8-11-28-17)25(19)23-22-20/h6-8,11-12H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYAHPBIPJVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
This compound interacts with CDK2, a key enzyme involved in cell cycle regulation. The inhibitory activity of this compound against CDK2 has been demonstrated, with IC50 values indicating significant potency.
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. It has been observed to alter cell cycle progression and induce apoptosis within HCT cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2, leading to inhibition of the enzyme’s activity. This results in alterations in cell cycle progression and induction of apoptosis.
Temporal Effects in Laboratory Settings
Over time, the compound has demonstrated stability and continued effectiveness in inhibiting CDK2 in laboratory settings
Biological Activity
The compound 10-(3,4-dimethylbenzenesulfonyl)-7-(piperidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The structural complexity of this compound includes:
- Sulfonyl group : Enhances solubility and biological interactions.
- Piperidine moiety : Known for its role in various pharmacological activities.
- Tetraazatricyclo structure : Imparts unique conformational properties that may influence biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of similar tetraazatricyclo compounds. For instance:
- Mechanism of Action : Compounds with similar structures often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Case Study : A derivative of tetraazatricyclo demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
Antimicrobial Properties
The sulfonyl group is known to enhance antimicrobial activity:
- In Vitro Studies : Compounds with similar functional groups have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Research Findings : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Neuroprotective Effects
The piperidine component suggests potential neuroprotective properties:
- Mechanism : Similar compounds have been shown to inhibit acetylcholinesterase activity, which may be beneficial in treating Alzheimer's disease .
- Experimental Evidence : In animal models, related compounds improved cognitive functions and reduced neuroinflammation markers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for therapeutic applications:
- Absorption : Studies suggest good oral bioavailability due to favorable solubility profiles.
- Metabolism : Initial studies indicate metabolism primarily via cytochrome P450 enzymes, leading to several active metabolites.
- Excretion : Predominantly excreted via renal pathways.
Data Summary Table
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₂₃N₅O₂S
- Molecular Weight : 367.47 g/mol
- Key Functional Groups : Sulfonyl (–SO₂–), piperidine (–C₅H₁₁N), thiolene (–C₄H₄N₂S)
Anticancer Activity
Recent studies have indicated that compounds similar to this tetraazatricyclo structure exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the piperidine ring enhances the compound's ability to penetrate cellular membranes, facilitating its therapeutic action.
- Mechanism of Action : The sulfonyl group may enhance binding affinity to specific enzymes or receptors involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of similar structures showed selective toxicity towards malignant cells compared to non-malignant cells, suggesting a potential pathway for developing targeted cancer therapies .
Antimicrobial Properties
Research has also explored the antimicrobial potential of compounds featuring similar frameworks. The presence of the thiolene and sulfonyl groups is hypothesized to contribute to their effectiveness against bacterial strains.
- Study Findings : Compounds that share structural similarities have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
Neuropharmacological Applications
The piperidine moiety is known for its role in various neuropharmacological agents. This compound could potentially be developed for treating neurological disorders due to its ability to interact with neurotransmitter systems.
- Potential Uses : Investigations into similar compounds have suggested efficacy in modulating dopamine and serotonin receptors, which are critical in conditions like depression and anxiety .
Synthetic Routes
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing piperidinyl derivatives with sulfonyl chlorides.
- Cyclization Techniques : Employing cyclization strategies involving thiourea derivatives to form the tetraazatricyclo structure.
- Functional Group Modifications : Post-synthetic modifications can enhance bioactivity or selectivity towards specific biological targets.
Example Synthetic Pathway
A proposed synthetic route involves the following steps:
- Synthesis of the piperidine derivative.
- Reaction with an appropriate sulfonyl chloride under basic conditions.
- Cyclization using thiourea derivatives to form the tetraazatricyclo core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Core Analogs
- 5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): Structural Differences: Replaces the 3,4-dimethylbenzenesulfonyl and piperidin-1-yl groups with phenyl substituents. Molecular Weight: ~432 g/mol (estimated) vs. ~498 g/mol for the target compound.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ():
Piperidine-Containing Derivatives
- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Structural Differences: Replace the tricyclic core with a thiadiazole ring.
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices ():
The target compound exhibits moderate similarity (~65%) to tricyclic analogs but low similarity (~30%) to non-tricyclic piperidine derivatives, highlighting the importance of core rigidity for bioactivity .
Pharmacological Implications
- Target Engagement : The sulfonyl group may enhance binding to enzymes with hydrophobic pockets (e.g., kinases or HDACs), similar to SAHA-like inhibitors ().
- ADME Properties : The piperidine group improves blood-brain barrier penetration compared to purely aromatic analogs ().
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Clustering ()
| Compound Type | Likely Targets | Mode of Action |
|---|---|---|
| Target Compound | Kinases, HDACs | Competitive inhibition |
| 5,12-Diphenyl Analog | DNA topoisomerases | Intercalation |
| Thiadiazole-piperidine | Acetylcholinesterase | Active-site binding |
Q & A
Q. How can researchers reconcile conflicting bioactivity data across different assay platforms?
- Meta-Analysis : Apply the Bradford-Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility). Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Statistical Tools : Use Cohen’s κ coefficient to measure inter-assay agreement and hierarchical clustering to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
